molecular formula C28H28N2O4S2 B2402720 (3-Amino-5-((2,4-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone CAS No. 1115373-49-3

(3-Amino-5-((2,4-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone

Cat. No. B2402720
CAS RN: 1115373-49-3
M. Wt: 520.66
InChI Key: IEVZEWREZZKUBU-UHFFFAOYSA-N
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Description

(3-Amino-5-((2,4-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C28H28N2O4S2 and its molecular weight is 520.66. The purity is usually 95%.
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Scientific Research Applications

Antiestrogenic Activity

One of the earliest applications in scientific research involving similar compounds to the one specified is in the development of antiestrogenic agents. For instance, the synthesis and study of compounds like [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone demonstrated potent antiestrogenic activity through oral and subcutaneous administration in rats and mice. These compounds bind with high affinity to rat uterine cytosol estrogen receptors, surpassing even estradiol, indicating significant potential in cancer treatment or hormonal therapy research (Jones et al., 1979).

Polymer Science and Environmental Applications

In the realm of polymer science, the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups were investigated. These membranes displayed anisotropic swelling, high alkaline stability, and good hydroxide conductivity, crucial for applications in fuel cells, water purification, and more. The study demonstrates the chemical versatility and applicability of compounds with similar structures in creating materials with specific desired properties (Shi et al., 2017).

Anticancer Activity

The exploration of thiophene heterocyclic compounds, such as APTM, against human colon cancer cells, revealed that these compounds inhibit cell growth through a p53-dependent induction of apoptosis. This showcases the compound's potential as a lead in the development of cancer therapeutics, particularly for colon cancer (Liao et al., 2017).

Adsorption and Removal of Environmental Contaminants

In environmental science, the creation of tertiary amine-functionalized adsorption resins demonstrated effective removal of benzophenone-4, an anti-UV agent from water. This study highlights the environmental applications of compounds with similar structural features in tackling pollution and enhancing water purification technologies (Zhou et al., 2018).

properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S2/c1-16-6-12-22(18(3)14-16)25(31)26-24(29)27(36(32,33)21-10-8-20(34-5)9-11-21)28(35-26)30-23-13-7-17(2)15-19(23)4/h6-15,30H,29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVZEWREZZKUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((2,4-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone

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